2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one
Overview
Description
“2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” is a chemical compound that has been studied for its potential applications1. It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms2.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new pyrazole derivatives were synthesized by reacting 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one with a series of aldehydes, substituted amines, isatins, and phenylisothiocyanate13.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction (XRD) and Density Functional Theory (DFT). The geometric parameters obtained from these techniques were found to be quite compatible2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve Knoevenagel condensation reaction followed by Michael addition3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” are not explicitly mentioned in the retrieved sources. However, similar compounds have been characterized by their molecular weight and formula4.Scientific Research Applications
Synthesis and Structural Analysis
The compound 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one, as part of the broader family of pyrazole derivatives, has been studied for various applications including synthesis and structural analysis. For instance, pyrazole derivatives have been synthesized and their structures confirmed by spectroscopic techniques such as IR, NMR, and X-ray crystallography. These studies provide foundational knowledge on the compound's molecular characteristics and potential reactivity for further applications (Ö. Tamer et al., 2015), (Dun-jia Wang et al., 2013).
Nonlinear Optical Properties
The nonlinear optical properties of pyrazole derivatives have been explored, revealing the potential for applications in optoelectronics and photonics. The small energy gap between the frontier molecular orbitals of these compounds contributes to their nonlinear optical activity, suggesting their utility in developing new optical materials (Ö. Tamer et al., 2015).
Anticancer and Antiviral Activities
Pyrazole derivatives have been synthesized and evaluated for their anticancer and antiviral activities. This research demonstrates the potential of these compounds in developing new therapeutic agents. Some derivatives have shown significant activity against cancer cell lines and various virus strains, indicating their importance in medicinal chemistry (D. Havrylyuk et al., 2013).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyrazole derivatives on steel in acidic environments has shown promising results. These compounds retard the corrosion rate of steel, offering potential applications in protecting materials from corrosion. This research is valuable for industries seeking cost-effective and efficient corrosion inhibitors (K. C. Emregül et al., 2006).
Organocatalysis
The use of pyrazole derivatives in organocatalysis has been explored, demonstrating their effectiveness in catalyzing various chemical reactions. This application is particularly relevant in green chemistry, where the demand for environmentally friendly and sustainable catalytic processes is increasing (M. Zolfigol et al., 2013).
Safety And Hazards
The safety and hazards associated with “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” are not explicitly mentioned in the retrieved sources. It is always recommended to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the research on “2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. The anticancer activities of similar compounds suggest potential for further investigation1.
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-20-14-9-7-12(8-10-14)15-11-16(19)18(17-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJKAIQJGDEDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437905 | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one | |
CAS RN |
454439-84-0 | |
Record name | 5-(4-Methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70437905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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